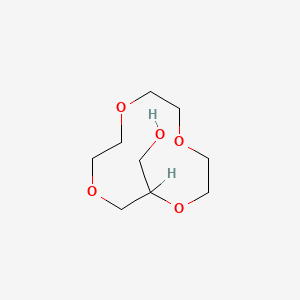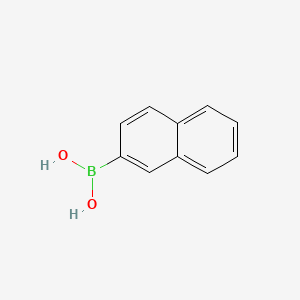
2-萘硼酸
描述
2-Naphthaleneboronic acid is a boronic acid derivative of naphthalene, an aromatic hydrocarbon with two fused benzene rings. It is an important intermediate in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds in the preparation of various organic compounds, including polymers, pharmaceuticals, and agrochemicals .
Synthesis Analysis
The synthesis of naphthaleneboronic acid derivatives can be achieved through several methods. One approach involves the C–H activation-based transformation of naphthalenes to 3-iodo-2-naphthylboronic acid derivatives, which are then used in iterative cross-coupling synthesis of helical oligo(naphthalene-2,3-diyl)s . Another method includes the benzannulation of enamines with alkynes mediated by hypervalent iodine(III), which allows the synthesis of functionalized 1-amino-2-naphthalenecarboxylic acid derivatives under mild conditions . Additionally, naphthalene-1,4-diboronic acid has been synthesized via a Grignard reaction, expanding the range of available naphthaleneboronic acid derivatives .
Molecular Structure Analysis
The molecular structure of naphthaleneboronic acid derivatives can be complex, with the potential for various substituents and functional groups. For instance, boronic and boric acid esters of 1,8-naphthalenediol have been synthesized and characterized, revealing insights into their solid-state structures through X-ray crystallography . These studies contribute to the understanding of the molecular geometry and electronic structure of naphthaleneboronic acid derivatives, which are crucial for their reactivity and application in synthesis.
Chemical Reactions Analysis
Naphthaleneboronic acids participate in a variety of chemical reactions, most notably in cross-coupling reactions. The Suzuki-Miyaura reaction is a prime example, where naphthaleneboronic acids are coupled with halogenated compounds to form biaryl structures. The efficiency of these reactions can be dramatically improved by simple purification of naphthylboronic acids, which are often contaminated with HCl . Furthermore, the hydroboration of alkynes with 1,8-naphthalenediaminatoborane can lead to the synthesis of B-protected beta-styrylboronic acids, which are useful intermediates for the iterative synthesis of oligo(phenylenevinylene)s .
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthaleneboronic acid derivatives are influenced by their molecular structure. For example, metal–organic frameworks based on naphthalene-1,5-diyldioxy-di-acetate exhibit unique topologies and photoluminescence, as well as photocatalytic properties, which are of interest for applications in materials science . The reactivity of naphthaleneboronic acids with OH radicals has also been studied, revealing the formation of ring-opened dicarbonyl products, which are significant in understanding the atmospheric chemistry of polycyclic aromatic hydrocarbons .
科学研究应用
烯烃的区域选择性二硼化反应
2-萘硼酸已被用于烯烃的区域选择性二硼化反应。在Pt或Ir催化剂的作用下,该过程导致1-烯烃-1,2-二硼酸衍生物的形成。然后,这些衍生物经历选择性的Suzuki-Miyaura偶联反应,从而合成2,2-二取代烯基硼酸衍生物 (Iwadate & Suginome, 2010)。
胺的对映选择性识别
在手性传感领域,2-萘硼酸衍生物已被用于对胺的对映选择性识别。这种应用在药物分析和立体化学研究等领域具有重要意义 (Ghosn & Wolf, 2011)。
苯并[c]菲的合成
该化合物在苯并[c]菲的合成中发挥作用,通过Suzuki交叉偶联反应后进行环化,而无需光化学程序 (Storch, Čermák & Karban, 2007)。
荧光探针和传感应用
1-萘硼酸已被用于开发荧光探针,用于cilnidipine和ornidazole等药物的分析。这种应用对于增强药物分析中的灵敏度和选择性至关重要 (Tan et al., 2005),(Li Ge-xin, 2006),(Xia Jiao-yun, 2008)。
多环芳烃的生物降解
研究还探讨了使用1-萘硼酸类似物对多环芳烃如萘进行生物降解途径。这项研究对于理解环境污染物的微生物降解至关重要 (Zhang, Sullivan & Young, 2004),(Meckenstock et al., 2000)。
安全和危害
未来方向
2-Naphthaleneboronic acid has been used in the design and synthesis of privileged scaffolds like xanthenes, chromenes, oxazines, furans, naphthopyrans, etc . It is anticipated that this compound will continue to be used in the design and synthesis of diverse heterocyclic compounds in organic synthesis .
属性
IUPAC Name |
naphthalen-2-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BO2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPTRDYONBVUWPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=CC=CC=C2C=C1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370265 | |
| Record name | 2-Naphthaleneboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Naphthaleneboronic acid | |
CAS RN |
32316-92-0 | |
| Record name | 2-Naphthylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32316-92-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Naphthaleneboronic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032316920 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Naphthaleneboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (naphthalen-2-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-NAPHTHALENEBORONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QP24ZQS9BM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

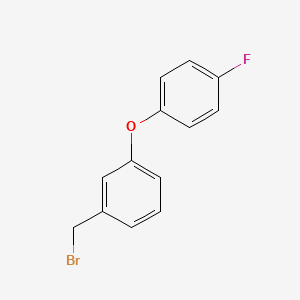
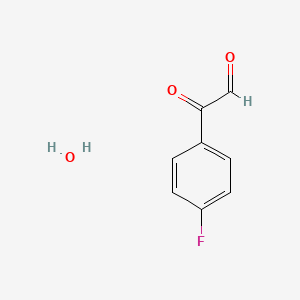
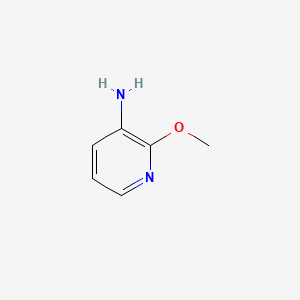
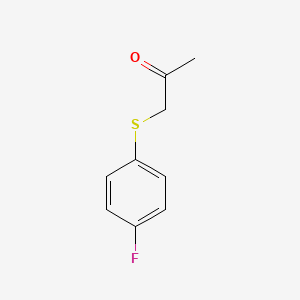

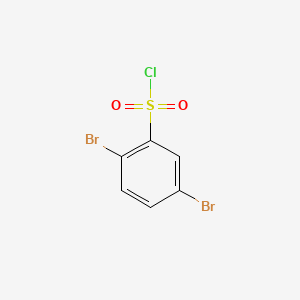
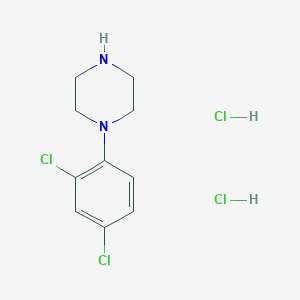
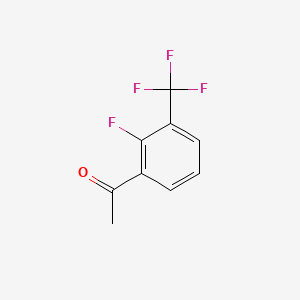
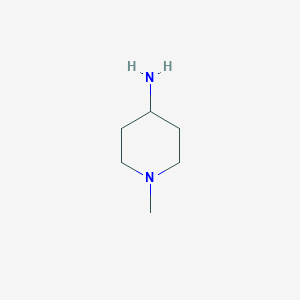
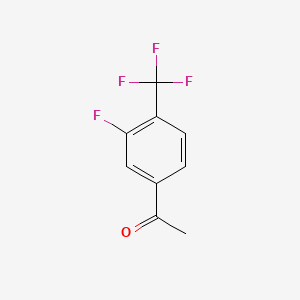


![3-{(E)-[4-(trifluoromethyl)phenyl]methylidene}-2,3-dihydro-4H-chromen-4-one](/img/structure/B1301903.png)
